Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antihyperlipidemic Agents
A series of compounds including ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate were synthesized and evaluated for their hypolipidemic and hypoglycemic activities. Among these, one compound demonstrated significant biological activity and toxicity, offering insights into structure-activity relationships (Kawamatsu et al., 1980).
Gastro-intestinal Absorption
Research on the bioavailability of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate (AL-294), an antihyperlipidemic drug, across different dosage forms in rats and dogs revealed that emulsion forms enhance absorption significantly. This has implications for formulating such drugs for improved efficacy (Toguchi et al., 1990).
Stereoselective Synthesis
The diastereoisomeric ethyl 2-chloro-3-hydroxy-3-phenyl-propionates were synthesized through different methods, providing a basis for understanding the stereochemistry of reactions involving chloro-2 hydroxy-3 phenyl propionates. This research contributes to the field of stereoselective synthesis and could impact the development of chiral drugs (Roux-Schmitt et al., 1970).
Physiological Factors on Bioavailability
Investigations into how physiological factors affect the bioavailability of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate in an emulsion in rats have shown the importance of the small intestine's upper portion for absorption. This research highlights the critical role of bile salts and pancreatic juice in the absorption process, offering valuable insights for drug formulation (Toguchi et al., 1990).
Effects of Emulsion Formulation
The study on the impact of emulsion formulation's physicochemical properties on the bioavailability of the same compound in rats and dogs emphasized the significance of particle size for drug absorption. This suggests strategies for enhancing the effectiveness of poorly water-soluble drugs through formulation optimization (Toguchi et al., 1990).
Chemoenzymatic Synthesis
Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid utilized ethyl (S)-3-hydroxy-3-phenylpropionate as a key intermediate. This approach, involving asymmetric reduction and kinetic resolution, demonstrates the potential for producing chiral building blocks for pharmaceuticals (Varga et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-17-13(16)11(9-15-2)7-10-5-4-6-12(14)8-10/h4-6,8,11,15H,3,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLPOWPAMFQAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Cl)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661402 | |
Record name | Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate | |
CAS RN |
886366-08-1 | |
Record name | Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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